molecular formula C11H13BrF2O B8168173 1-Bromo-4-butoxy-2-(difluoromethyl)benzene

1-Bromo-4-butoxy-2-(difluoromethyl)benzene

Cat. No.: B8168173
M. Wt: 279.12 g/mol
InChI Key: UQGIDYFAOPIUGL-UHFFFAOYSA-N
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Description

1-Bromo-4-butoxy-2-(difluoromethyl)benzene is an organic compound with the molecular formula C11H13BrF2O. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, a butoxy group, and a difluoromethyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

The synthesis of 1-Bromo-4-butoxy-2-(difluoromethyl)benzene typically involves the bromination of 4-butoxy-2-(difluoromethyl)benzene. The reaction can be carried out using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is usually conducted at room temperature to ensure controlled bromination and to avoid over-bromination .

Chemical Reactions Analysis

1-Bromo-4-butoxy-2-(difluoromethyl)benzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups. Common reagents for these reactions include sodium hydroxide, potassium tert-butoxide, and ammonia.

    Oxidation Reactions: The butoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The difluoromethyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Scientific Research Applications

1-Bromo-4-butoxy-2-(difluoromethyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-4-butoxy-2-(difluoromethyl)benzene involves its interaction with various molecular targets. The bromine atom can participate in electrophilic aromatic substitution reactions, while the butoxy and difluoromethyl groups can influence the compound’s reactivity and stability. The pathways involved in its reactions typically include nucleophilic substitution and oxidative addition .

Comparison with Similar Compounds

1-Bromo-4-butoxy-2-(difluoromethyl)benzene can be compared with other similar compounds such as:

These comparisons highlight the unique combination of substituents in this compound, which contribute to its distinct chemical behavior and applications.

Properties

IUPAC Name

1-bromo-4-butoxy-2-(difluoromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrF2O/c1-2-3-6-15-8-4-5-10(12)9(7-8)11(13)14/h4-5,7,11H,2-3,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQGIDYFAOPIUGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC(=C(C=C1)Br)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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